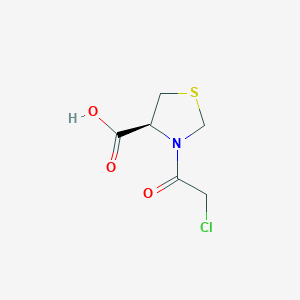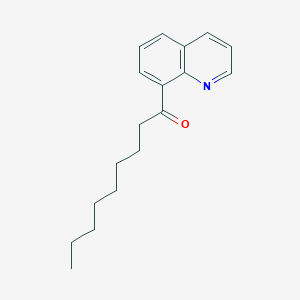
1-(Quinolin-8-YL)nonan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Quinolin-8-YL)nonan-1-one is a chemical compound that belongs to the class of quinoline derivatives Quinoline is a heterocyclic aromatic organic compound with the formula C9H7N The structure of this compound consists of a quinoline ring attached to a nonanone chain
Preparation Methods
The synthesis of 1-(Quinolin-8-YL)nonan-1-one can be achieved through several synthetic routes. One common method involves the Friedländer synthesis, which is a classical method for constructing quinoline derivatives. This method typically involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.
Synthetic Route:
Starting Materials: Aniline derivative (quinoline precursor) and a nonanone derivative.
Reaction Conditions: The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or a base catalyst like sodium hydroxide.
Procedure: The aniline derivative is reacted with the nonanone derivative under reflux conditions, leading to the formation of this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis and green chemistry principles, such as solvent-free reactions and reusable catalysts, can also enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
1-(Quinolin-8-YL)nonan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation:
Reagents: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Conditions: Typically carried out in acidic or basic media.
Products: Oxidation of the nonanone chain can lead to the formation of carboxylic acids or ketones.
Reduction:
Reagents: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Conditions: Reactions are usually performed in anhydrous solvents.
Products: Reduction can convert the ketone group to an alcohol.
Substitution:
Reagents: Halogenating agents such as bromine (Br2) or chlorine (Cl2).
Conditions: Reactions are typically carried out in the presence of a catalyst or under UV light.
Products: Halogenated derivatives of this compound.
Scientific Research Applications
1-(Quinolin-8-YL)nonan-1-one has several applications in scientific research:
Chemistry:
- Used as a building block in the synthesis of more complex quinoline derivatives.
- Employed in the development of new synthetic methodologies and reaction mechanisms.
Biology:
- Investigated for its potential as an antimicrobial and antiviral agent.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and infectious diseases.
- Evaluated for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the production of dyes, pigments, and other industrial chemicals.
- Applied in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 1-(Quinolin-8-YL)nonan-1-one involves its interaction with specific molecular targets and pathways. The quinoline ring system is known to interact with various enzymes and receptors in biological systems. For example, quinoline derivatives can inhibit the activity of enzymes such as DNA gyrase and topoisomerase, which are essential for DNA replication and transcription.
Molecular Targets:
Enzymes: DNA gyrase, topoisomerase, and other enzymes involved in DNA metabolism.
Receptors: Quinoline derivatives can bind to specific receptors, modulating their activity and leading to therapeutic effects
Comparison with Similar Compounds
Quinoline: The parent compound with a simpler structure.
Fluoroquinolones: A class of antibiotics with a fluorine atom in the quinoline ring, known for their potent antibacterial activity.
Chloroquine: An antimalarial drug with a quinoline core structure.
Uniqueness:
- The presence of the nonanone chain in 1-(Quinolin-8-YL)nonan-1-one provides unique chemical and biological properties.
- Its specific structure allows for distinct interactions with molecular targets, leading to potential applications in various fields .
Properties
CAS No. |
65826-84-8 |
|---|---|
Molecular Formula |
C18H23NO |
Molecular Weight |
269.4 g/mol |
IUPAC Name |
1-quinolin-8-ylnonan-1-one |
InChI |
InChI=1S/C18H23NO/c1-2-3-4-5-6-7-13-17(20)16-12-8-10-15-11-9-14-19-18(15)16/h8-12,14H,2-7,13H2,1H3 |
InChI Key |
BBSNCGGHEFNVAD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)C1=CC=CC2=C1N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenesulfonamide, 4-[(4-pyridinylmethylene)amino]-](/img/structure/B14467884.png)
![(7,13-dimethyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl) 3-cyclopentylpropanoate](/img/structure/B14467886.png)
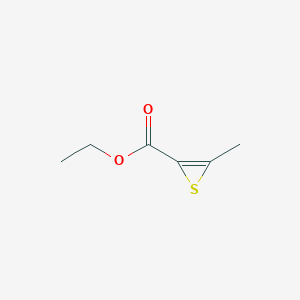
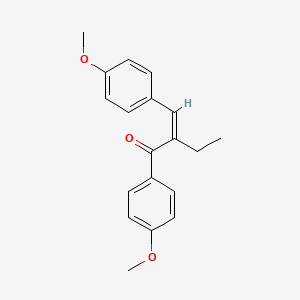
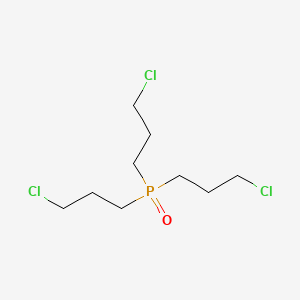

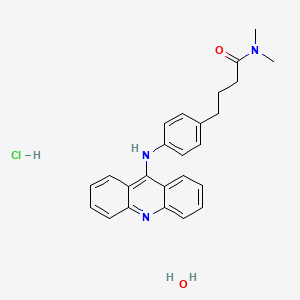
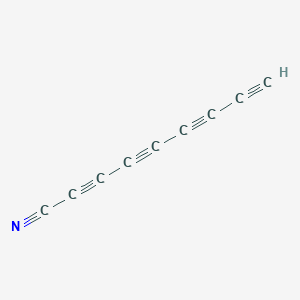


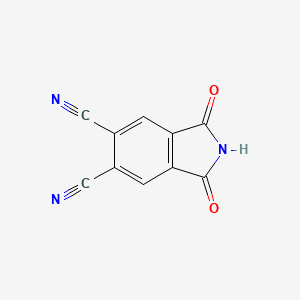

![10-[3-(Dimethylamino)propyl]-1-(hydroxyamino)acridin-9(10H)-one](/img/structure/B14467952.png)
